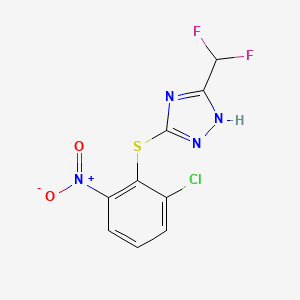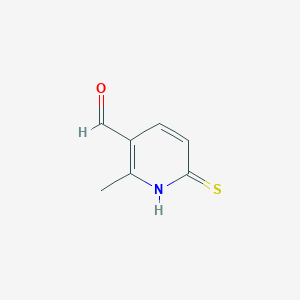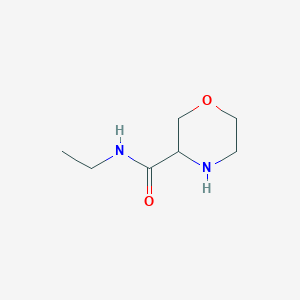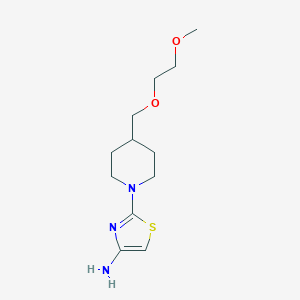
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-3-(2-Oxopiperidin-1-yl)benzol-1-sulfonylchlorid ist eine chemische Verbindung mit einer komplexen Struktur, die einen Benzolring, eine Sulfonylchloridgruppe und einen Piperidinon-Rest umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-3-(2-Oxopiperidin-1-yl)benzol-1-sulfonylchlorid umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen mit automatisierten Anlagen umfassen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Ausbeute zu maximieren. Häufig verwendete Reagenzien in der industriellen Synthese sind Chlorierungsmittel, Sulfonierungsmittel und verschiedene Katalysatoren, um die Reaktionen zu erleichtern .
Chemische Reaktionsanalyse
Reaktionstypen
2-Chlor-3-(2-Oxopiperidin-1-yl)benzol-1-sulfonylchlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylchloridgruppe durch andere Nucleophile ersetzt wird.
Oxidation und Reduktion: Der Piperidinon-Rest kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Nucleophile wie Amine und Alkohole für Substitutionsreaktionen sowie Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen zu Sulfonamidderivaten führen, während Oxidationsreaktionen verschiedene oxidierte Formen des Piperidinon-Rests erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-Chlor-3-(2-Oxopiperidin-1-yl)benzol-1-sulfonylchlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen untersucht.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff zu erforschen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3-(2-Oxopiperidin-1-yl)benzol-1-sulfonylchlorid beinhaltet seine Reaktivität mit Nucleophilen und Elektrophilen. Die Sulfonylchloridgruppe ist hochreaktiv und kann kovalente Bindungen mit Nucleophilen eingehen, was zur Bildung von Sulfonamid- oder Sulfonatderivaten führt. Der Piperidinon-Rest kann mit verschiedenen molekularen Zielstrukturen interagieren und möglicherweise biologische Signalwege beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidinone moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce various oxidized forms of the piperidinone moiety .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(2-oxopiperidin-1-YL)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The piperidinone moiety can interact with various molecular targets, potentially affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methyl-3-(2-Oxopyrrolidin-1-yl)benzol-1-sulfonylchlorid: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle eines Chloratoms.
2-Chlor-3-(2-Oxopyrrolidin-1-yl)benzol-1-sulfonylchlorid: Ähnliche Struktur, jedoch mit einem Pyrrolidinon-Rest anstelle eines Piperidinon-Rests.
Eigenschaften
Molekularformel |
C11H11Cl2NO3S |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
2-chloro-3-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-11-8(14-7-2-1-6-10(14)15)4-3-5-9(11)18(13,16)17/h3-5H,1-2,6-7H2 |
InChI-Schlüssel |
WBORAMORNOWMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethoxybenzo[d]thiazole](/img/structure/B11790774.png)
![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)


